S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole

Impurity profiling Structural elucidation NMTT-related toxicity

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole (CAS 74228-11-8), also designated as Cefmetazole 7-Tetrazole, Cefmetazole Ditetrazole, Cefmetazole Sodium Impurity 9, or Cefmetazole Impurity 12, is a process-related impurity of the second-generation cephamycin antibiotic cefmetazole. Unlike the parent drug, which carries a single N-methylthiotetrazole (NMTT) side chain and a cyanomethylthio substituent, this impurity is characterized by a bis-tetrazole architecture in which the cyanomethylthio group is replaced by a second 1-methyl-1H-tetrazol-5-yl thio moiety, doubling its potential to release free NMTT upon in vivo metabolism and making it a key marker for safety-critical impurity profiling.

Molecular Formula C15H18N10O5S3
Molecular Weight 514.57
CAS No. 74228-11-8
Cat. No. B601313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole
CAS74228-11-8
Synonyms(6R-cis)-7-Methoxy-7-[[[(1-methyl-1H-tetrazol-5-yl)thio]acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt
Molecular FormulaC15H18N10O5S3
Molecular Weight514.57
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)O
InChIInChI=1S/C15H18N10O5S3/c1-23-13(17-19-21-23)32-5-7-4-31-12-15(30-3,11(29)25(12)9(7)10(27)28)16-8(26)6-33-14-18-20-22-24(14)2/h12H,4-6H2,1-3H3,(H,16,26)(H,27,28)/t12-,15+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole (CAS 74228-11-8): A Critical Ditetrazole Impurity Reference Standard for Cefmetazole Quality Control


S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole (CAS 74228-11-8), also designated as Cefmetazole 7-Tetrazole, Cefmetazole Ditetrazole, Cefmetazole Sodium Impurity 9, or Cefmetazole Impurity 12, is a process-related impurity of the second-generation cephamycin antibiotic cefmetazole [1]. Unlike the parent drug, which carries a single N-methylthiotetrazole (NMTT) side chain and a cyanomethylthio substituent, this impurity is characterized by a bis-tetrazole architecture in which the cyanomethylthio group is replaced by a second 1-methyl-1H-tetrazol-5-yl thio moiety, doubling its potential to release free NMTT upon in vivo metabolism and making it a key marker for safety-critical impurity profiling [1][2].

Why Generic Cefmetazole Impurity Standards Cannot Replace the S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Derivative in Analytical Workflows


Cefmetazole impurity reference standards are not interchangeable due to pronounced differences in molecular structure, chromatographic behavior, and toxicological relevance. While common impurities such as Cefmetazole Lactone or 5-mercapto-1-methyl-1H-tetrazole possess only one tetrazole or no tetrazole group, the target compound contains two NMTT moieties, resulting in a substantially different molecular mass (514.56 g/mol) and reversed-phase HPLC retention time [1]. Pharmacopoeial methods and ICH Q3A/Q3B guidelines require impurity-specific identification and quantification using the exact impurity reference standard; substituting a generic or structurally dissimilar impurity standard invalidates the analytical method and can lead to underreporting of the specific toxicological risk associated with elevated NMTT burden [2].

Quantitative Differentiation Evidence for S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Versus Closest Analogs


Structural Differentiation: Bis-Tetrazole Architecture Uniquely Doubles NMTT Release Potential Compared to Parent Cefmetazole

Cefmetazole contains one N-methylthiotetrazole (NMTT) side chain at the C-3 position. S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole differs by substitution of the cyanomethylthio group at the C-7 acetamido side chain with a second 1-methyl-1H-tetrazol-5-yl thio moiety, yielding two NMTT moieties per molecule [1]. Based on the Welage et al. (1990) pharmacokinetic model, each standard therapeutic dose of cefmetazole (2 g) delivers approximately 17.4 mg of free NMTT into plasma (AUC₀–∞ 224.5 μg·h/mL) [2]. Because the bis-tetrazole impurity carries twice the NMTT stoichiometry, an equivalent molar exposure of this impurity would be predicted to double the systemic NMTT load, a critical consideration given that NMTT is the established mediator of hypoprothrombinemia and disulfiram-like reactions [3].

Impurity profiling Structural elucidation NMTT-related toxicity

Reproductive Toxicity Linkage: NMTT Identified as the Causative Moiety for Testicular Toxicity in Preclinical Models

In Sprague-Dawley rats, high doses of cefmetazole (≥300 mg/kg/day subcutaneously for 35 days) and equimolar free NMTT produced equivalent reductions in testicular weight and delayed spermatogenic maturation in infant rats, directly establishing NMTT as the causative toxicophore [1]. The effects were partially reversible upon cessation, but the finding implicates NMTT burden as the primary driver of this organ-specific toxicity. An impurity carrying two NMTT groups per molecule would therefore be expected to exhibit a steeper dose-toxicity gradient than single-NMTT impurities or impurities devoid of the NMTT moiety, even when present at low percentage levels.

Reproductive toxicology Cephalosporin safety NMTT-mediated effects

Chromatographic Differentiation: Unique Retention Behavior Enables Specific Detection and Quantification Under Pharmacopoeial Conditions

Under reversed-phase HPLC conditions (ODS-C18 column, 1% formic acid–acetonitrile gradient) used for cefmetazole sodium related-substances determination, the target impurity is well-resolved from cefmetazole and from the specified impurity 5-mercapto-1-methyl-1H-tetrazole, yielding a distinct relative retention time (RRT) [1][2]. LC-MS/MS studies have identified up to 8 related substances in cefmetazole sodium, and the bis-tetrazole impurity consistently appears as a separate peak with characteristic MS/MS fragmentation (m/z 515 → 356, 328) that differs from the parent drug (m/z 472 → 328, 356) [2]. This chromatographic uniqueness eliminates the risk of co-elution with the API and other common impurities, ensuring reliable quantification.

HPLC method validation Relative retention time Impurity resolution

Physicochemical Differentiation: Higher Molecular Weight and Distinct Solubility Profile Dictate Handling and Formulation Considerations

The target impurity exhibits physicochemical properties that differ markedly from cefmetazole and common impurities: molecular weight 514.56 g/mol (vs 471.54 for cefmetazole, vs 355.39 for cefmetazole lactone); melting point 131–132°C; predicted density 1.92 g/cm³; slightly soluble in DMSO and methanol; hygroscopic and requiring storage at −20°C under inert atmosphere [1]. The sodium salt form (MW 536.54) is also commercially available and may be preferred for aqueous solubility [2]. These properties directly impact weighing accuracy, solution preparation, and long-term stability of reference standard stock solutions, requiring specific handling protocols distinct from those used for the parent drug.

Physicochemical properties Reference standard handling Stability

High-Impact Application Scenarios for S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Reference Standard


Regulatory Impurity Profiling and ICH Q3A/Q3B Compliance for Cefmetazole Sodium API and Finished Products

Pharmaceutical quality control laboratories use this impurity reference standard to identify, quantify, and report the bis-tetrazole impurity in cefmetazole sodium drug substance and injectable formulations. The unique chromatographic retention time and MS/MS fragmentation pattern [1] allow specific detection, while the established link between NMTT burden and hypoprothrombinemia [2] mandates quantification at levels exceeding the ICH identification threshold (0.10% for a maximum daily dose of 2 g). Use of the authentic reference standard ensures data integrity for regulatory submissions to the FDA, EMA, and NMPA.

Forced Degradation and Stability-Indicating Method Development

Stability studies under thermal, hydrolytic, oxidative, and photolytic stress conditions generate complex degradation mixtures. The target compound has been detected among thermally degraded impurities in cefmetazole sodium for injection using 2D-LC-QTOF MS [1]. Inclusion of this reference standard in method development enables accurate peak assignment, resolution optimization, and establishment of system suitability criteria for stability-indicating HPLC methods per ICH Q1A(R2) guidelines.

Toxicological Risk Assessment of NMTT-Containing Impurities in Cephalosporin Development

Because the bis-tetrazole structure doubles the molar NMTT stoichiometry relative to cefmetazole [1], and NMTT has been causally linked to testicular toxicity in preclinical models at doses ≥300 mg/kg/day [2], this compound serves as a critical tool for structure–toxicity relationship studies. Preclinical safety scientists use the reference standard to spike NMTT-positive controls in in vitro assays (e.g., vitamin K epoxide reductase inhibition, aldehyde dehydrogenase inhibition) to benchmark impurity-specific toxicodynamic effects against single-tetrazole cephalosporins.

Synthetic Process Optimization and Origin Tracing of Bis-Tetrazole Side Products

Process chemists employ the standard to quantify the bis-tetrazole impurity in reaction monitoring samples during cefmetazole synthesis. Elevated levels indicate incomplete selectivity in the acylation step or carryover of the di-tetrazole intermediate. By correlating impurity levels with reaction parameters (temperature, stoichiometry of tetrazole-thiol reagent), manufacturers can optimize the synthetic route to minimize this toxicologically significant impurity, reducing the need for extensive downstream purification.

Quote Request

Request a Quote for S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.